molecular formula C9H12ClNO B13572957 1,2,3,4-Tetrahydroquinolin-7-olhydrochloride CAS No. 2803855-53-8

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride

Cat. No.: B13572957
CAS No.: 2803855-53-8
M. Wt: 185.65 g/mol
InChI Key: NAJDCVNEJINVEY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound has a molecular formula of C9H12ClNO and is characterized by its unique structure, which includes a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinolin-7-olhydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of therapeutic agents for neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-7-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is unique due to its specific structure and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

1,2,3,4-Tetrahydroquinolin-7-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

1,2,3,4-Tetrahydroquinoline derivatives have been extensively studied for their anticancer potential. Recent research has demonstrated that these compounds can exert significant antiproliferative effects on various cancer cell lines. For instance, a study highlighted that certain tetrahydroquinoline derivatives induced cell cycle arrest and apoptosis in colon cancer (HTC-116) and lung cancer (A549) cell lines. Specifically, compound 4a was noted for its ability to trigger intrinsic and extrinsic apoptotic pathways, leading to enhanced cell death rates compared to control groups .

The mechanisms through which 1,2,3,4-tetrahydroquinoline derivatives exert their biological effects include:

  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of both intrinsic and extrinsic apoptotic pathways has been documented, with significant increases in early and late apoptotic cells observed after treatment with specific derivatives .
  • Structure-Activity Relationships (SAR) : The presence of certain substituents at specific positions on the tetrahydroquinoline structure significantly influences biological activity. For example, modifications at position 3 with a (1-naphthyl)methyl moiety were found crucial for enhancing anticancer activity .

Table 1: Summary of Biological Activities of Selected Tetrahydroquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4aHTC-1160.5Apoptosis via G2/M arrest
4bA5491.2Apoptosis induction
3cDU1450.8Cell cycle arrest
3bH4600.9Apoptotic pathway activation

This table summarizes the antiproliferative effects of selected tetrahydroquinoline derivatives across various cancer cell lines.

Case Study 1: Anticancer Activity in Lung Cancer Models

A recent study investigated the efficacy of a series of tetrahydroquinoline derivatives in A549 lung cancer cells. The researchers treated the cells with varying concentrations of compound 4a over a 48-hour period. Results indicated that treatment led to a significant increase in early apoptotic cells (14.03% compared to control), demonstrating the compound's potential as an effective anticancer agent.

Case Study 2: Structure-Activity Relationship Insights

In another investigation focusing on SAR, researchers synthesized multiple tetrahydroquinoline analogs and evaluated their activities against HTC-116 colon cancer cells. The study concluded that specific modifications at the 2-position with halogens or methoxy groups resulted in increased IC50 values, suggesting that these substitutions may diminish the anticancer efficacy of the compounds.

Properties

CAS No.

2803855-53-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10-11H,1-2,5H2;1H

InChI Key

NAJDCVNEJINVEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)O)NC1.Cl

Origin of Product

United States

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